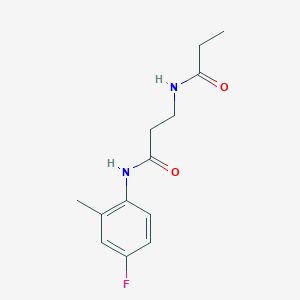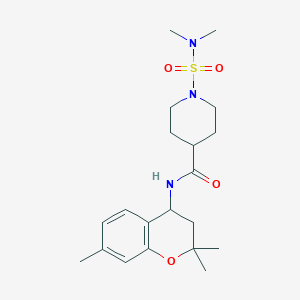![molecular formula C16H18BrFN2O B4470778 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B4470778.png)
4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Overview
Description
4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a bromine and fluorine-substituted phenyl ring, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Formation of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(5-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
- 4-{1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
- 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-thiazole
Uniqueness
The uniqueness of 4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the pyrrolidine and oxazole rings, contributes to its versatility and potential for diverse applications.
Properties
IUPAC Name |
4-[1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O/c1-10-16(11(2)21-19-10)15-4-3-7-20(15)9-12-8-13(17)5-6-14(12)18/h5-6,8,15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDTZMYQJWLEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2CC3=C(C=CC(=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4470703.png)
![N-ethyl-4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B4470709.png)
![6-chloro-N~4~-[2-(1H-indol-3-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B4470716.png)
![2-[(methoxyacetyl)amino]-N-2-pyridinylbenzamide](/img/structure/B4470726.png)
![N-(2-methylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4470729.png)
![N-(2,3-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4470732.png)

![N-(3-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4470757.png)
![2-methyl-3-phenyl-7-(2-pyrimidinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4470765.png)
![2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]BUTANAMIDE](/img/structure/B4470768.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B4470771.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4470781.png)
![Methyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate](/img/structure/B4470785.png)

